molecular formula C16H14N2O B1422540 2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 1258651-15-8

2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B1422540
CAS No.: 1258651-15-8
M. Wt: 250.29 g/mol
InChI Key: DSRINXYIXGEMTH-UHFFFAOYSA-N
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Description

2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS 1258651-15-8) is a versatile hexahydroquinoline derivative with a molecular formula of C 16 H 14 N 2 O and a molecular weight of 250.3 g/mol . This compound serves as a key synthetic intermediate and building block in organic and medicinal chemistry research, particularly for constructing complex nitrogen-containing heterocycles with potential biological activity . Its primary research value lies in its role as a precursor for the synthesis of pharmacologically relevant structures, including pyrazolo[3,4-b]quinolines and benzo[b][1,8]naphthyridine derivatives . These fused heterocyclic systems are of significant interest due to their diverse biological profiles, which encompass antitumor, antimicrobial, and DNA-binding properties . The compound's structure features a carbonitrile group and a carbonyl group, which are functional handles for further chemical modification and diversification via nucleophilic addition, cyclization, and condensation reactions . The synthesis of this compound is typically achieved via multi-component condensation reactions, such as the Hantzsch-type synthesis, which involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and ammonium acetate . The product is supplied as a powder and should be stored at room temperature . This chemical is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

2-oxo-6-phenyl-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c17-10-14-9-13-8-12(11-4-2-1-3-5-11)6-7-15(13)18-16(14)19/h1-5,9,12H,6-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRINXYIXGEMTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C3=CC=CC=C3)C=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-component reaction. One common method includes the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction is usually carried out in ethanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. Studies have shown that 2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study : A study published in a peer-reviewed journal demonstrated that the compound effectively reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains.

  • Case Study : In vitro assays revealed that 2-Oxo-6-phenyl derivatives showed promising results against Staphylococcus aureus and Escherichia coli .

Material Science

Polymer Synthesis
The unique structure of this compound makes it a valuable building block in polymer chemistry. It can be utilized to synthesize novel polymers with enhanced properties.

Case Study in Conductive Polymers
Research has explored its use in synthesizing conductive polymers for electronic applications. The incorporation of this compound into polymer matrices has resulted in improved electrical conductivity and thermal stability .

Synthetic Intermediate

Versatile Building Block
As a synthetic intermediate, this compound serves as a precursor for the synthesis of various biologically active compounds.

Example of Synthesis
The compound can be used to synthesize more complex molecules through reactions such as nucleophilic substitution or cyclization processes. This versatility is particularly beneficial in drug discovery and development.

Summary Table of Applications

Application AreaSpecific UseKey Findings/Studies
Medicinal ChemistryAnticancer ActivityInduces apoptosis in MCF-7 cells
Antimicrobial PropertiesEffective against S. aureus and E. coli
Material SciencePolymer SynthesisEnhances conductivity and stability in polymers
Synthetic IntermediatePrecursor for biologically active compoundsVersatile building block for drug synthesis

Mechanism of Action

The mechanism of action of 2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents, oxidation states, and ring conformations (Table 1).

Table 1: Structural Comparison of Hexahydroquinoline-3-carbonitrile Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Features
2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Phenyl (6), Oxo (2) C₁₇H₁₄N₂O 262.31 Not provided Aromatic nitrogen ring; half-chair cyclohexene conformation
8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Thiophene (4), Methyl (8) C₁₅H₁₃N₂OS 276.34 Not provided Thiophene introduces sulfur; methyl induces steric effects
6-Bromo-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile Bromo (6), Dioxo (2,5) C₁₀H₇BrN₂O₂ 283.08 107955-83-9 Bromine enhances electrophilicity; dual ketones increase polarity
4-(4-Chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-Chlorophenyl (4), Methyl (8) C₁₇H₁₅ClN₂O 298.77 Not provided Chlorophenyl boosts lipophilicity; methyl stabilizes ring conformation
2,7,7-Trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile Trimethyl (2,7,7), Phenyl (4) C₂₀H₂₁N₂O 292.38 19732-57-1 Multiple methyl groups enhance steric bulk; altered ketone position

Research Tools and Methodologies

Crystallographic analyses of these compounds rely on software suites like SHELXL for refinement and OLEX2 for structure solution . WinGX and ORTEP aid in visualizing anisotropic displacement ellipsoids and molecular packing .

Biological Activity

2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (C16H14N2O) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by a hexahydroquinoline backbone with a carbonitrile group and a phenyl substituent. Below are its key chemical properties:

PropertyValue
Chemical FormulaC16H14N2O
Molecular Weight250.3 g/mol
IUPAC Name2-oxo-6-phenyl-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
PubChem CID50990317

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related hexahydroquinoline derivatives have shown their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:
A study by Dhanavade et al. highlighted that certain hexahydroquinoline derivatives were effective in reducing the viability of human colon cancer cells through apoptosis induction pathways. The derivatives were evaluated using in vitro assays that measured cell viability and apoptosis markers.

Neuroprotective Effects

In silico studies suggest that the compound may also possess neuroprotective properties. Molecular docking studies have indicated potential interactions with targets involved in neurodegenerative diseases.

Research Findings:
A review published in PMC6080098 discussed how similar compounds could modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. These findings suggest a promising avenue for developing treatments for conditions like Alzheimer's disease.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro models. Compounds within this class have been shown to inhibit pro-inflammatory cytokine production.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cellsDhanavade et al.
NeuroprotectiveModulates neuroinflammationPMC6080098
Anti-inflammatoryInhibits cytokine productionVarious studies

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest: Interference with cell cycle progression at various checkpoints.
  • Cytokine Modulation: Reduction in the secretion of inflammatory cytokines such as IL-6 and TNF-alpha.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile?

The compound is typically synthesized via a one-pot multi-component reaction. A representative method involves heating 4-chlorobenzaldehyde (1 mmol), 2-methylcyclohexanone (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (8 mmol) in ethanol at reflux for 6 hours. The product is isolated by filtration, washed with water, and recrystallized from ethanol . Key steps include:

  • Cyclocondensation : Formation of the hexahydroquinoline core via Knoevenagel and Michael addition reactions.
  • Recrystallization : Ethanol is preferred for purity due to moderate solubility of the product.

Safety Note : Use PPE (gloves, goggles) and ensure adequate ventilation to avoid inhalation of dust or vapors .

Q. How should researchers handle safety and storage of this compound?

Critical safety measures include:

  • Storage : Keep in a tightly sealed container in a dry, well-ventilated area away from incompatible materials (e.g., oxidizing agents) .
  • Spill Management : Avoid dust formation; use dry chemical or CO₂ extinguishers for fires .
  • Waste Disposal : Incinerate in a licensed facility with flue gas scrubbing to prevent environmental contamination .

Advanced Research Questions

Q. How can Zr(HPO₄)₂ be optimized as a catalyst in the green synthesis of hexahydroquinoline derivatives?

Zr(HPO₄)₂ (α-ZrP) enables solvent-free, high-yield synthesis via a four-component reaction (aromatic aldehyde, malononitrile, dimedone, arylamine). Optimization parameters:

  • Catalyst Loading : 10 mol% achieves >95% yield .
  • Reusability : The catalyst retains activity for 3–4 cycles after washing and drying .
  • Mechanism : Zr(HPO₄)₂ facilitates carbocation formation and Knoevenagel condensation, followed by enamine addition and cyclization .

Table 1 : Representative Yields Using Zr(HPO₄)₂

SubstituentYield (%)
4-Bromophenyl98
4-Methoxyphenyl95
2-Thienyl93

Q. What crystallographic techniques resolve structural discrepancies in this compound?

For accurate refinement:

  • Software : Use SHELXL for high-resolution data (e.g., anisotropic displacement parameters) and OLEX2 for visualization .
  • Validation : Cross-check hydrogen bonding (e.g., N–H⋯O interactions) and torsion angles (e.g., cyclohexene half-chair conformation) against SHELX output .

Example : In monoclinic C2/c symmetry, the planar nitrogen-bearing ring (r.m.s. deviation = 0.019 Å) and cyclohexene half-chair conformation were confirmed via SHELXL refinement .

Q. How to analyze contradictory bioactivity data across hexahydroquinoline derivatives?

Contradictions may arise from:

  • Structural Variations : Substituents (e.g., thiophenyl vs. phenyl) alter π-stacking and hydrogen bonding, affecting biological activity .
  • Assay Conditions : Varying solvent polarity or pH can influence compound stability. Validate using standardized protocols (e.g., ¹H NMR in [D₆]DMSO) .

Methodological Tip : Perform comparative molecular docking studies to correlate substituent effects with activity trends .

Q. What advanced characterization methods validate synthetic purity?

  • ¹H NMR : Look for characteristic signals (e.g., NH₂ at δ 5.40 ppm, aromatic protons at δ 7.24–7.75 ppm) .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • X-ray Diffraction : Resolve ambiguities in regiochemistry (e.g., phenyl vs. thiophenyl orientation) .

Q. How to troubleshoot low yields in multi-component reactions?

Common issues and solutions:

  • Incomplete Condensation : Increase reaction time (6–8 hours) or temperature (80–100°C) .
  • Byproduct Formation : Use excess ammonium acetate (8 mmol) to drive cyclization .
  • Catalyst Deactivation : Pre-dry Zr(HPO₄)₂ at 120°C for 2 hours to remove moisture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Oxo-6-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

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